![molecular formula C20H27AuClP B3157922 Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) CAS No. 854045-93-5](/img/structure/B3157922.png)
Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)
Übersicht
Beschreibung
Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) is a gold complex with the molecular formula C20H27AuClP. It is known for its application as a catalyst in various chemical reactions, particularly in organic synthesis. The compound features a gold atom coordinated to a chloro ligand and a phosphine ligand derived from 2-(di-t-butylphosphino)biphenyl .
Wirkmechanismus
Target of Action
Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) is a highly active gold catalyst . Its primary targets are various organic compounds, particularly allenes , where it facilitates a range of chemical reactions.
Mode of Action
The compound interacts with its targets through a process known as catalysis. As a catalyst, it speeds up chemical reactions without being consumed in the process. It facilitates the intramolecular exohydrofunctionalization of allenes , hydroarylation of allenes , and the intramolecular cyclization of monopropargyl triols .
Biochemical Pathways
The compound affects several biochemical pathways. It is used in the synthesis of pyrroles via a gold-catalyzed cascade reaction , carboalkoxylations of 2-ethynylbenzyl ethers , annulations of allenes with N-hydroxyanilines , and 1,2-iminonitronation of electron-deficient alkynes with nitrosoarenes . It also plays a role in the synthesis of dihydroisocoumarins .
Result of Action
The result of the compound’s action is the facilitation of various chemical reactions, leading to the formation of new compounds. For example, it enables the synthesis of pyrroles , dihydroisocoumarins , and other complex organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) typically involves the reaction of a gold precursor, such as gold chloride (AuCl), with 2-(di-t-butylphosphino)biphenyl. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent like dichloromethane or toluene. The reaction conditions include stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro ligand can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidative Addition: The gold center can participate in oxidative addition reactions, where it forms a bond with an additional ligand, increasing its oxidation state.
Reductive Elimination: This compound can also undergo reductive elimination, where two ligands are eliminated from the gold center, reducing its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) include phosphines, amines, and halides. The reactions are typically carried out in solvents like dichloromethane, toluene, or acetonitrile, under inert atmospheres to prevent oxidation .
Major Products Formed
The major products formed from reactions involving Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various gold-phosphine complexes, while oxidative addition can produce gold(III) complexes .
Wissenschaftliche Forschungsanwendungen
Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) has several scientific research applications, including:
Material Science: The compound is used in the preparation of gold-containing materials with unique properties, which are of interest in nanotechnology and materials science.
Medicinal Chemistry: Research is ongoing into the potential use of gold complexes in medicinal chemistry, particularly for their anti-cancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloro(triphenylphosphine)gold(I): Another gold-phosphine complex with similar catalytic properties but different steric and electronic characteristics.
Chloro[2-(dicyclohexylphosphino)biphenyl]gold(I): A similar compound with bulkier phosphine ligands, which can influence its reactivity and selectivity in catalytic reactions.
Chloro[2-(di-tert-butylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I): A derivative with additional substituents on the biphenyl ring, affecting its catalytic behavior.
Uniqueness
Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) is unique due to its specific combination of steric and electronic properties imparted by the 2-(di-t-butylphosphino)biphenyl ligand. This makes it particularly effective in certain catalytic applications, offering a balance of stability and reactivity that is not always achieved with other gold-phosphine complexes .
Eigenschaften
IUPAC Name |
chlorogold;ditert-butyl-(2-phenylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27P.Au.ClH/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;;/h7-15H,1-6H3;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMOUYZCJIFYAH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.Cl[Au] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27AuClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854045-93-5 | |
| Record name | 2-Biphenylyl[bis(2-methyl-2-propanyl)]phosphine - chlorogold (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



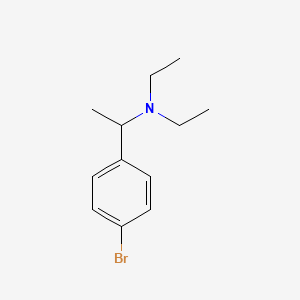
![{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3157874.png)
![1-Benzyl-5-bromo-1H-benzo[d]imidazole](/img/structure/B3157882.png)
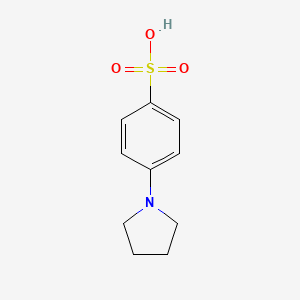
![1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3157895.png)
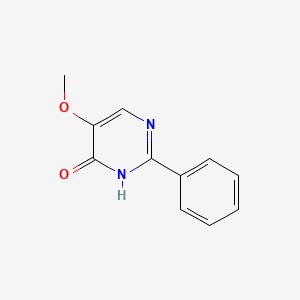
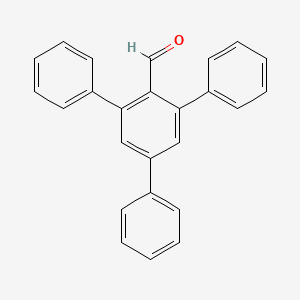
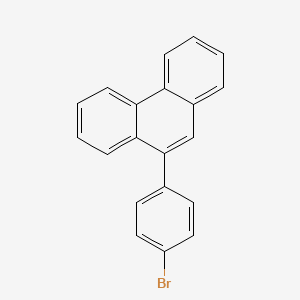
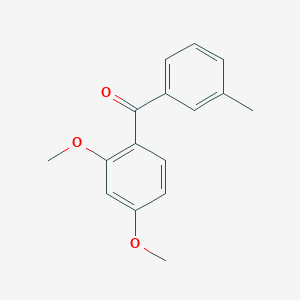

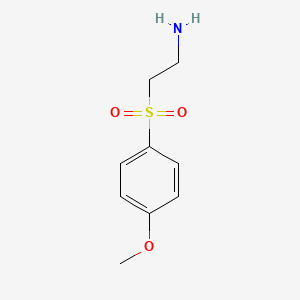
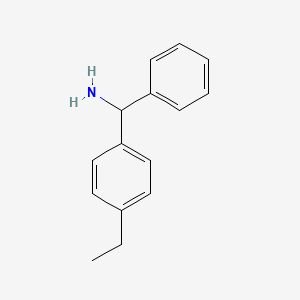
![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B3157974.png)
